molecular formula C15H20ClNO3 B2842521 3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE CAS No. 1436059-57-2

3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE

Cat. No.: B2842521
CAS No.: 1436059-57-2
M. Wt: 297.78
InChI Key: SIVBZIUJNKDSFT-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE is an organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a hydroxytetrahydropyran ring, and a propanamide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 3-chlorophenyl intermediate, followed by the introduction of the hydroxytetrahydropyran ring and the propanamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-CHLOROPHENYL)-N-[(4-HYDROXYOXAN-4-YL)METHYL]PROPANAMIDE shares structural similarities with other chlorophenyl and tetrahydropyran-containing compounds.
  • Similar compounds include 3-(3-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)methyl)propanamide and 3-(3-chlorophenyl)-N-((4-hydroxy-2H-pyran-4-yl)methyl)propanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-13-3-1-2-12(10-13)4-5-14(18)17-11-15(19)6-8-20-9-7-15/h1-3,10,19H,4-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVBZIUJNKDSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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